molecular formula C18H20N2O2 B11815614 Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11815614
M. Wt: 296.4 g/mol
InChI Key: CNNXNFYXILWPFP-UHFFFAOYSA-N
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Description

Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a pyrrolidine scaffold substituted with a 5-methylpyridin-3-yl group, a structural motif commonly found in compounds targeting the central nervous system. Based on closely related structures, this compound serves as a versatile synthetic intermediate and building block for the development of novel orexin receptor agonists . Orexin receptors are key targets for therapeutic interventions in sleep-wake disorders such as narcolepsy and other neurological conditions . The benzyl carboxylate (Cbz) protecting group enhances the compound's stability during synthesis and can be selectively removed to access the secondary amine for further functionalization, making it a critical precursor in multi-step synthetic routes . This product is intended for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H20N2O2/c1-14-10-16(12-19-11-14)17-8-5-9-20(17)18(21)22-13-15-6-3-2-4-7-15/h2-4,6-7,10-12,17H,5,8-9,13H2,1H3

InChI Key

CNNXNFYXILWPFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Table 1: Reaction Conditions for Classical Synthesis

StepReagents/ConditionsYield (%)Purity (%)Source
1tert-Butyl pyrrolidin-3-ylcarbamate, 3-bromo-5-methylpyridine, Pd(PPh₃)₄, 150°C7092
2TFA in DCM, 25°C, 3h9598
3Benzyl chloroformate, DIEA, DCM, 0°C8096

Industrial-scale production of this compound prioritizes efficiency and reproducibility. Continuous flow systems, as referenced in patent literature, automate reaction parameter control (temperature, residence time, stoichiometry) to enhance yield and reduce byproducts. A representative protocol involves:

  • Continuous Alkylation : Pyrrolidine and 3-bromo-5-methylpyridine are fed into a flow reactor at 100°C, achieving 95% conversion in 10 minutes.

  • In-Line Deprotection : The tert-butyl group is removed using a TFA-laden solvent stream, monitored by real-time IR spectroscopy.

  • Benzylation Module : Benzyl chloroformate is introduced under cooled conditions (0–5°C), with immediate extraction to isolate the product.

This method reduces reaction times from hours to minutes and scales linearly, making it ideal for metric-ton production.

Alternative Routes via Reductive Amination

Reductive amination offers a complementary pathway, particularly for laboratories lacking specialized coupling catalysts. In this method, 5-methylpyridine-3-carbaldehyde reacts with pyrrolidine in the presence of sodium cyanoborohydride, forming the corresponding secondary amine. Subsequent benzylation via carbamate formation completes the synthesis. While yields are modest (50–60%), this route avoids palladium catalysts, simplifying purification.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Classical Synthesis70–8095–98Moderate$$
Suzuki Cross-Coupling85–9090–95High$$$
Continuous Flow90–9598–99Very High$$$$
Reductive Amination50–6085–90Low$

The Suzuki method balances yield and scalability but incurs higher costs due to palladium catalysts. Continuous flow systems, while capital-intensive, offer unmatched efficiency for industrial applications.

Critical Challenges and Optimization Strategies

  • Byproduct Formation : N-Benzyl pyrrolidine byproducts arise during benzylation, necessitating precise stoichiometry and low-temperature conditions.

  • Catalyst Recovery : Palladium residues in Suzuki reactions require scavengers like SiliaBond Thiol, adding $5–10/g to production costs.

  • Solvent Selection : Dichloromethane (DCM) optimizes acylation steps but faces regulatory scrutiny; alternatives like ethyl acetate are being evaluated .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H22N2O2
  • Molecular Weight : Approximately 290.37 g/mol
  • Structural Features :
    • Pyrrolidine ring
    • Benzyl group
    • 5-Methylpyridine moiety

The compound's structure contributes to its biological activity, making it a candidate for various therapeutic applications.

Medicinal Chemistry

Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate has shown potential in drug development targeting various diseases:

  • Neuroprotective Properties : Preliminary studies suggest that the compound may interact with neurotransmitter systems, indicating potential effects on cognitive functions and mood regulation.
  • Antimicrobial Activity : The compound has been investigated for its antibacterial properties against common pathogens. Research indicates significant activity against both Gram-positive and Gram-negative bacteria.

Anticancer Research

Research has indicated that compounds with similar structural features exhibit anticancer properties. This compound is being explored for its ability to induce apoptosis in cancer cell lines:

Compound IC50 (µM) Cancer Cell Line
This compoundTBDVarious
Related Pyrrolidine DerivativeTBDVarious

Studies are ongoing to elucidate the specific mechanisms of action and efficacy in clinical settings.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The following table summarizes key findings from SAR analyses:

Compound Structure Biological Activity IC50 (µM)
Compound APyrrolidine derivativeAntibacterialTBD
Compound BBenzamide derivativeAnticancerTBD
Compound CPyridine derivativeAntiviralTBD

This data indicates that modifications at specific positions on the pyrrolidine or pyridine rings can significantly enhance biological activity.

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Compound MIC (mg/mL) against E. coli MIC (mg/mL) against S. aureus
This compound0.01950.0048
Control0.00480.0098

These results indicate that this compound possesses significant antibacterial properties comparable to established antibiotics.

Case Study 2: Cancer Cell Line Response

In another study, the response of colon cancer cells to treatments involving this compound was evaluated. The findings suggested that prolonged exposure led to significant apoptosis rates, particularly when combined with autophagy inhibitors, indicating a dual mechanism of action.

Mechanism of Action

The mechanism of action of Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to a more potent biological effect. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can be contextualized against analogous pyrrolidine-pyridine derivatives. Below is a detailed comparison:

Structural Variations and Functional Group Modifications

Table 1: Structural and Molecular Comparisons
Compound Name Substituent on Pyridine Ester Group Molecular Formula Molecular Weight Key Features
This compound 5-methyl at position 3 Benzyl C₁₈H₂₀N₂O₂ 296.36 Pyridine at 3-position; methyl enhances lipophilicity
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate 3-methyl at position 4 Benzyl C₁₈H₂₀N₂O₂ 296.36 Pyridine substituent position affects dipole interactions
Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate 6-amino, 2-methyl at position 3 Benzyl C₁₈H₂₁N₃O₂ 311.38 Amino group increases polarity; discontinued due to stability concerns
tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate 5-methyl at position 3 tert-Butyl C₁₅H₂₂N₂O₂ 262.35 Acid-labile ester; preferred for acid-stable intermediates
Key Observations :
  • Substituent Position : The position of the methyl group on the pyridine ring (e.g., 3 vs. 4 in ) alters electronic properties. A 5-methyl group at position 3 (target compound) may enhance steric hindrance compared to 3-methyl at position 4 .
  • Ester Groups: Benzyl esters (target) are cleaved under hydrogenolysis, whereas tert-butyl esters () require acidic conditions, impacting synthetic strategies .
  • Functional Groups: The amino group in ’s compound improves aqueous solubility but may introduce instability via oxidation or side reactions .
Table 2: Property and Application Comparisons
Compound Name LogP (Predicted) Solubility (mg/mL) Stability Notes Applications
This compound 2.8 0.15 (DMSO) Stable under inert atmosphere Protease inhibitor intermediates
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate 2.7 0.12 (DMSO) Similar to target Kinase inhibitor scaffolds
Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate 1.9 0.45 (Water) Prone to oxidation Discontinued (toxicology concerns)
(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate 3.5 0.02 (DMSO) Light-sensitive Anticancer lead optimization
Key Findings :
  • Lipophilicity : Bromine substitution () increases LogP, favoring blood-brain barrier penetration but reducing solubility .
  • Stability : Discontinued compounds () highlight the importance of functional group compatibility in industrial workflows.
  • Stereochemistry : Enantiomerically pure analogs (e.g., ’s (S)-configured imidazopyrazine derivatives) show enhanced target affinity compared to racemic mixtures .

Biological Activity

Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound consists of a benzyl group , a pyrrolidine ring , and a 5-methylpyridine moiety . Its molecular formula is C15_{15}H18_{18}N2_2O2_2, with a molecular weight of approximately 270.32 g/mol . The presence of nitrogen atoms in the pyrrolidine and pyridine rings contributes to its diverse reactivity and interaction profiles, making it a subject of interest in various fields of research.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Neuroprotective Effects : There is emerging evidence supporting its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes or receptors, modulating their activity and leading to therapeutic effects.
  • Neurotransmitter Interaction : Interaction studies suggest that it may affect neurotransmitter systems, potentially influencing cognitive functions or mood regulation.

Research Findings

A variety of studies have been conducted to assess the biological activity and mechanisms of action of this compound. Below are some key findings:

Study FocusFindings
Antimicrobial ActivityShowed effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer PropertiesInduced apoptosis in various cancer cell lines; further studies are needed for detailed pathways.
Neuroprotective PotentialSuggested interactions with neurotransmitter receptors, indicating possible benefits in neurodegenerative conditions .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent for infections caused by resistant bacteria .
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis, suggesting its application in cancer therapy.
  • Neuroprotection Research : Investigation into the compound's effects on neuronal cell cultures indicated that it might protect against oxidative stress-induced damage, which is critical for developing treatments for neurodegenerative diseases like Alzheimer's .

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate?

Answer:
Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Coupling of a pyridine derivative (e.g., 5-methylpyridin-3-ylboronic acid) with a pyrrolidine precursor via Suzuki-Miyaura cross-coupling or nucleophilic substitution.
  • Step 2: Protection of the pyrrolidine nitrogen using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) .
  • Step 3: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization.
    For reproducibility, optimize reaction conditions (solvent polarity, temperature, catalyst loading) based on TLC and LC-MS monitoring.

Basic: How can the stereochemistry and crystal structure of this compound be characterized?

Answer:

  • X-ray crystallography is the gold standard. Use SHELXL for refinement . Key parameters:
    • Collect high-resolution data (≤1.0 Å) at low temperature (e.g., 100 K).
    • Analyze torsion angles (C–N–C–C) to confirm pyrrolidine ring puckering.
  • Chiral HPLC (e.g., Chiralpak IA column, isocratic elution with hexane/ethanol) resolves enantiomers if stereocenters are present .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

  • NMR:
    • ¹H NMR: Identify pyrrolidine protons (δ 3.0–4.0 ppm, multiplet) and benzyl aromatic protons (δ 7.2–7.4 ppm).
    • ¹³C NMR: Confirm carbonyl (C=O, ~155 ppm) and pyridine carbons (120–150 ppm) .
  • IR: Detect C=O stretch (~1700 cm⁻¹) and aromatic C–H bends (~750 cm⁻¹).
  • HRMS: Validate molecular ion ([M+H]⁺) with <2 ppm error .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Answer:
Contradictions may arise from dynamic effects or impurities. Methodological steps:

Solvent variation: Test in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or conformational locking.

Variable-temperature NMR: Analyze splitting changes at 25°C vs. 60°C to identify rotamers .

2D NMR (COSY, NOESY): Map through-space interactions (e.g., pyrrolidine ring protons vs. benzyl group) .

Re-crystallize: Remove impurities causing split peaks .

Advanced: How to design assays for evaluating this compound’s biological activity?

Answer:

  • Target identification: Use computational docking (AutoDock Vina) against receptors like GPCRs or kinases, leveraging the pyridine-pyrrolidine scaffold’s known interactions .
  • In vitro assays:
    • Enzyme inhibition: Measure IC₅₀ via fluorogenic substrates (e.g., trypsin-like proteases).
    • Cell viability: Use MTT assay on cancer cell lines (e.g., HeLa, HepG2) .
  • Control experiments: Include a non-methylated pyridine analog to assess the 5-methyl group’s role .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Answer:

  • Catalyst screening: Test Pd(OAc)₂/XPhos vs. Buchwald-Hartwig catalysts for coupling efficiency .
  • Flow chemistry: Implement continuous flow reactors to enhance mixing and reduce side reactions .
  • DoE (Design of Experiments): Use factorial design to optimize solvent (DMF vs. THF), temperature (80–120°C), and stoichiometry (1.1–1.5 equiv. reagents) .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Synthetic modifications:
    • Replace 5-methylpyridin-3-yl with substituted pyridines (e.g., 5-amino, 5-fluoro) .
    • Vary the benzyl group (e.g., 4-nitrobenzyl) to probe electronic effects.
  • Pharmacophore mapping: Use Schrödinger’s Phase to identify critical H-bond acceptors (pyridine N) and hydrophobic regions (benzyl) .
  • In silico ADMET: Predict bioavailability (SwissADME) and toxicity (ProTox-II) for prioritized analogs .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., GROMACS) over 100 ns to assess stability.
  • MM-PBSA: Calculate binding free energies; focus on residues within 4 Å of the methylpyridine group .
  • Pharmacophore-based virtual screening: Use ZINCPharmer to identify analogs with improved affinity .

Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?

Answer:

  • PK/PD studies: Measure plasma half-life (LC-MS/MS) and tissue distribution in rodents.
  • Metabolite profiling: Identify hepatic metabolites (e.g., CYP450-mediated oxidation) using UPLC-QTOF .
  • Formulation optimization: Use liposomal encapsulation to enhance bioavailability if poor solubility is observed .

Advanced: What analytical techniques quantify trace impurities in the final product?

Answer:

  • HPLC-DAD/ELSD: Detect impurities at 0.1% level (C18 column, gradient: 5–95% acetonitrile/water).
  • GC-MS: Identify volatile byproducts (e.g., residual solvents) .
  • Elemental analysis: Confirm stoichiometry (C, H, N within ±0.3% theoretical) .

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